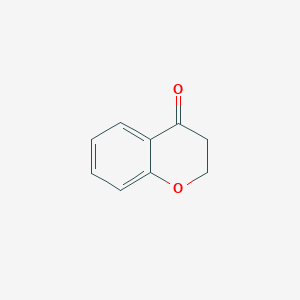

4-Chromanone

概要

説明

4-Chromanone (2,3-dihydro-1-benzopyran-4-one) is a bicyclic heterocyclic compound featuring a chroman-4-one skeleton, a core structure in the chromone family. It is widely distributed in plants, such as Malus hupehensis and Piper cumanense, and is recognized for its broad spectrum of biological activities, including anticancer, antioxidant, antifungal, antibacterial, and antiviral properties . The compound’s versatility stems from its ability to undergo structural modifications, particularly at the 2- or 3-position, which enhances its bioactivity and enables the development of novel derivatives for pharmaceutical and agricultural applications . For example, this compound derivatives have shown promise as plant immunity inducers against viral diseases and as inhibitors of monoamine oxidase (MAO), a target for neurodegenerative disorder therapies .

科学的研究の応用

Plant Immunity Inducers

Recent Research Findings:

A study published in Molecules demonstrated that novel derivatives of 4-chromanone can serve as effective inducers of plant immunity against Cucumber Mosaic Virus (CMV) in Passiflora spp. (passion fruit). Compounds 7c and 7g exhibited inhibition rates of 57.69% and 51.73%, respectively, outperforming traditional treatments like dufulin and showing comparable efficacy to ningnanmycin .

Field Trials:

- Compound 7c was tested at a concentration of 200 mg/L, achieving a relative control efficiency of 47.49% against CMV.

- Nutritional quality tests indicated that this compound significantly enhanced disease resistance by increasing soluble protein, soluble sugar, total phenol, and chlorophyll content in the leaves, as well as improving the flavor profile of the fruits .

Medicinal Chemistry

Anti-Leishmanial Properties:

this compound has been identified as a lead compound in the design of anti-leishmanial agents. A study synthesized novel chromanone and quinolinone analogues, demonstrating promising anti-leishmanial activity . The structural modifications based on the chromanone framework allow for enhanced biological activity against Leishmania parasites.

Synthetic Methodologies:

The synthesis of this compound derivatives has evolved significantly, with various methodologies reported from 2016 to 2021. These methods focus on optimizing yields and improving biological activities. The chroman-4-one framework is recognized as a crucial building block in developing a wide range of medicinal compounds .

Nutritional Applications

Functional Food Ingredients:

this compound derivatives are being explored as functional food ingredients due to their bioactive properties. They have potential applications in enhancing nutritional composition and health benefits in food products . The GRAS (Generally Recognized As Safe) status for certain derivatives indicates their safety for consumption in food applications .

Summary Table of Applications

作用機序

The mechanism of action of 4-chromanone involves its interaction with various molecular targets and pathways:

類似化合物との比較

Coumarin (1,2-Benzopyrone)

- Structural Differences: Coumarin lacks the ketone group at the 4-position present in 4-chromanone, resulting in a planar structure compared to the bicyclic, non-planar chroman-4-one system.

- Bioactivity: While coumarin derivatives (1–19 in one study) exhibit antifungal activity, this compound analogs (21–24) demonstrate superior potency against specific pathogens.

- Synthetic Flexibility: Coumarins are often modified via hydroxylation or alkylation, while this compound derivatives benefit from ketone-driven reactions, such as Michael additions and cyclizations, enabling diverse functionalizations .

1-Tetralone

- Structural Similarities: Both 1-tetralone and this compound feature a ketone group, but 1-tetralone has a fully saturated six-membered ring, unlike the fused benzopyran system of this compound.

- MAO Inhibition: In comparative studies, this compound derivatives exhibited higher specificity for MAO-B. For example, compound 2n (this compound derivative) showed an IC50 of 0.286 µM for MAO-A and 0.0011 µM for MAO-B, whereas 1-tetralone derivatives like 1h had IC50 values of 0.036 µM (MAO-A) and 0.0011 µM (MAO-B). Reduction of 1-tetralone to its alcohol form (tetralol) significantly reduced potency, underscoring the importance of the ketone group in this compound’s activity .

Chalcones

- Structural Contrast: Chalcones are open-chain flavonoids, whereas this compound is cyclic. Cyclic chalcones (e.g., this compound-derived) exhibit restricted conformational flexibility, enhancing target selectivity.

- Antibacterial Activity: this compound derivatives with hydrophobic substituents at the 2-position and hydrogen bond donors at the 4-position (e.g., compound 7a–7o) demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MIC = 0.39 µg/mL). In contrast, chalcone derivatives relied on 2',4'-dihydroxylated A-rings for efficacy .

Thiochromanone

- Functional Group Variation: Thiochromanone replaces the oxygen atom in the pyran ring with sulfur, altering electronic properties and bioactivity.

- Anticancer Potential: Thiochromanone derivatives (e.g., compound 4 in one study) showed comparable cytotoxicity to 4-chromanones but with distinct selectivity profiles. For example, sulfur’s lipophilicity enhanced membrane permeability in thiochromanones, whereas 4-chromanones exhibited stronger antioxidant effects due to their oxygen-rich structure .

Key Data Tables

Table 2: MAO-B Inhibition Potency of this compound vs. Analogues

| Compound Class | Most Potent Example | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|---|

| This compound | 2n | 0.0011 | >300-fold |

| 1-Tetralone | 1h | 0.0011 | ~33-fold |

| Cyclic Chalcone | This compound derivative | 0.156 | >100-fold |

Comparative data from enzymatic assays

生物活性

4-Chromanone, also known as chroman-4-one, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, effects on various cell lines, and potential therapeutic applications.

Overview of this compound

This compound is a heterocyclic compound characterized by a benzopyran structure. Its derivatives have been extensively studied for their pharmacological properties, particularly in drug discovery and development. The compound serves as a scaffold for synthesizing various bioactive molecules, making it a valuable building block in medicinal chemistry .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The following table summarizes key findings from recent research regarding the anticancer efficacy of various this compound derivatives:

| Compound | Cell Line(s) Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6,7-Methylenedioxy-4-chromanone | MCF-7, T47D, MDA-MB-231 | ≤9.3 | Induces apoptosis |

| 3-Benzylidene-chroman-4-one | K562, MDA-MB-231, SK-N-M | ≤3.86 | Cell cycle arrest and apoptosis |

| 2-Hydroxy-4-chromanone derivatives | Various cancer cells | Potent | Cytotoxic activity |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 inhibition | 1.5 | Selective inhibition of SIRT2 |

These compounds exhibit significant cytotoxicity against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest. For instance, the compound 14b demonstrated selective cytotoxicity against breast cancer cells (MCF-7) by up-regulating pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 .

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells by modulating the expression of key regulatory proteins involved in apoptosis.

- Cell Cycle Arrest : Compounds such as benzylidene derivatives have been shown to halt the cell cycle progression in cancer cells, preventing their proliferation.

- Enzyme Inhibition : Some derivatives selectively inhibit enzymes like SIRT2, which is implicated in neurodegenerative diseases and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Colon Cancer : A recent study synthesized novel chromone derivatives that exhibited potent activity against colon cancer cell lines (HCT-116). The compounds induced DNA fragmentation and altered mRNA expression levels of critical genes involved in apoptosis and cell cycle regulation .

- Breast Cancer Research : In another investigation focusing on breast cancer (MCF-7), certain chromanone derivatives were found to significantly increase the expression of pro-apoptotic markers while decreasing anti-apoptotic markers compared to untreated controls .

Future Directions

The ongoing research into this compound and its derivatives opens new avenues for drug development. Potential areas for future exploration include:

- Combination Therapies : Investigating the efficacy of combining chromanone derivatives with existing chemotherapeutic agents to enhance anticancer effects.

- Targeted Drug Delivery : Developing methods for targeted delivery of chromanone-based drugs to improve specificity and reduce side effects.

- Broader Biological Activities : Exploring other biological activities beyond anticancer effects, such as anti-inflammatory or antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chromanone derivatives, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often employs cyclization, aldol condensation, or organocatalytic methods. For example, Fridén-Saxin et al. demonstrated an aldol/oxa-Michael reaction using organocatalysts to construct substituted chromanones with high enantioselectivity . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect stereochemical outcomes and yields. For instance, polar aprotic solvents like DMF enhance cyclization efficiency, while elevated temperatures may favor side reactions such as ring-opening . Researchers should validate purity via HPLC or GC-MS and optimize conditions using design-of-experiment (DoE) frameworks .

Q. How can researchers structurally characterize this compound derivatives using spectroscopic techniques?

Key techniques include:

- NMR : H and C NMR identify substituent positions and ring conformation. For example, the carbonyl group at C4 resonates at ~195–200 ppm in C NMR, while aromatic protons in the benzopyran ring show distinct splitting patterns .

- IR : The C=O stretch of the chroman-4-one core appears at ~1680–1700 cm .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound derivatives?

Common assays include:

- MAO inhibition : Radioligand binding assays using H-pargyline to quantify MAO-A/MAO-B inhibition, with IC values calculated via nonlinear regression .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .

- Antioxidant assays : DPPH radical scavenging or FRAP assays to measure redox activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:

- ADMET profiling : Predict absorption (Caco-2 permeability), metabolic stability (microsomal assays), and toxicity (AMES test) .

- Target engagement studies : Use CRISPR/Cas9-engineered cell lines to validate on-target effects .

- Pharmacodynamic modeling : Correlate plasma concentrations (LC-MS/MS) with efficacy in animal models . Systematic reviews of prior SAR data can identify structural motifs linked to translational failures .

Q. What computational strategies optimize this compound derivatives for μ-opioid receptor binding affinity?

Molecular docking (e.g., Glide or AutoDock) and molecular dynamics (MD) simulations are critical. Ezzat et al. docked 989 derivatives into the μ-opioid receptor (PDB: 4DKL), identifying substituents at R3 (e.g., α-methylstyrene) that enhance binding via Pi-Pi stacking and H-bond interactions with Tyr148 and Asp147 . Free energy perturbation (FEP) calculations can further refine substituent selection by estimating ΔΔG values .

Q. How do substituent electronic effects influence MAO-B selectivity in this compound derivatives?

Electron-withdrawing groups (e.g., halogens at C7) enhance MAO-B inhibition by modulating the compound’s redox potential and steric fit into the enzyme’s hydrophobic pocket. Petzer et al. showed that 7-bromo-4-chromanone derivatives exhibit >100-fold selectivity for MAO-B over MAO-A, attributed to favorable interactions with Leu171 and Ile199 in MAO-B . QSAR models using Hammett constants (σ) and π-descriptors can predict substituent effects .

Q. What methodologies address enantiomeric resolution in chiral this compound derivatives?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Asymmetric synthesis : Organocatalysts like proline derivatives induce enantioselectivity during cyclization .

- Crystallization-induced dynamic resolution (CIDR) : Enhances enantiopurity via kinetic control .

Q. How can molecular dynamics simulations validate docking predictions for this compound derivatives?

MD simulations (e.g., GROMACS) over 100 ns trajectories assess binding stability. Metrics include RMSD (<2 Å for ligand-receptor complexes) and hydrogen bond occupancy (>50%). For example, simulations confirmed that derivative N01 maintains stable interactions with the μ-opioid receptor beyond 50 ns .

Q. What strategies improve the metabolic stability of this compound-based MAO inhibitors?

- Deuterium incorporation : Replace labile C-H bonds with C-D at metabolically vulnerable positions (e.g., benzylic sites) .

- Prodrug design : Mask polar groups (e.g., hydroxyls) as esters or carbamates to reduce first-pass metabolism .

- CYP450 inhibition assays : Identify metabolic hotspots using human liver microsomes + CYP-specific inhibitors .

特性

IUPAC Name |

2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTDXOZUKAQDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060081 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-37-2 | |

| Record name | Chromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。